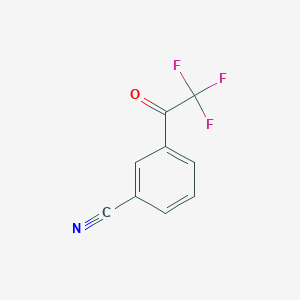

3-(2,2,2-Trifluoroacetyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Organic Synthesis and Catalysis

One significant application of 3-(2,2,2-Trifluoroacetyl)benzonitrile derivatives is in organic synthesis, where they serve as precursors or intermediates in various chemical reactions. For instance, the compound has been used in the regioselective nitration of deactivated mono-substituted benzenes, showcasing the role of acyl nitrates and zeolite catalysts in achieving high yields and selectivity for para-isomers (Smith, Ajarim, & El‐Hiti, 2010). Additionally, it has been involved in the synthesis of 2,4,5-triarylimidazoles using yttrium(III) trifluoroacetate as a catalyst, demonstrating efficiency in catalyst recovery and reuse (Wang, Liu, & Luo, 2010).

Electrochemistry and Spectroelectrochemistry

In electrochemistry, derivatives of 3-(2,2,2-Trifluoroacetyl)benzonitrile have been explored for their redox properties. For example, the investigation of protonated meso-substituted free-base macrocycles in benzonitrile by addition of trifluoroacetic acid highlights their relative acidity, electrochemistry, and spectroelectrochemistry, offering insights into their potential application in electrochemical devices (Ou, Shen, Shao, et al., 2007).

Material Science and Photovoltaics

In material science, especially in the development of polymer solar cells, the introduction of perfluorinated compounds, including 3-(2,2,2-Trifluoroacetyl)benzonitrile derivatives, has been found to enhance power conversion efficiencies. This is attributed to their ability to facilitate the ordering of polymer chains, thus improving the electronic properties of the materials (Jeong, Woo, Lyu, & Han, 2011).

Antitumor Activity

Interestingly, some derivatives have shown potential in antitumor activity. For instance, a study on the synthesis and structure elucidation of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex revealed in-vitro antitumor activity against U937 cancer cells. This suggests that compounds related to 3-(2,2,2-Trifluoroacetyl)benzonitrile might have therapeutic applications in oncology (Bera, Aher, Brandão, et al., 2021).

特性

IUPAC Name |

3-(2,2,2-trifluoroacetyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGVWNKZGXDSRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570003 |

Source

|

| Record name | 3-(Trifluoroacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroacetyl)benzonitrile | |

CAS RN |

23568-85-6 |

Source

|

| Record name | 3-(Trifluoroacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)